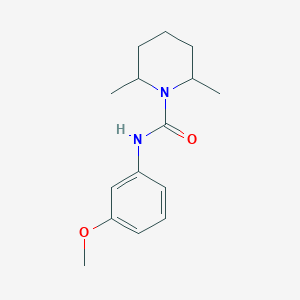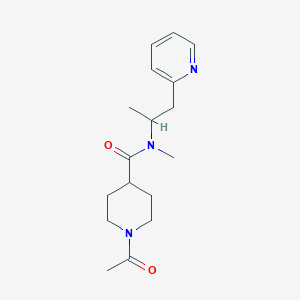
N-(5-tert-butyl-3-isoxazolyl)-1-ethyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-3-isoxazolyl)-1-ethyl-1H-pyrazole-4-sulfonamide, commonly known as Sulfasalazine, is a drug that has been widely used in the treatment of various inflammatory diseases such as rheumatoid arthritis, ulcerative colitis, and Crohn's disease. Sulfasalazine is a prodrug that is metabolized in the body to produce two active compounds, sulfapyridine, and 5-aminosalicylic acid. These active compounds are responsible for the therapeutic effects of sulfasalazine.
科学的研究の応用
Sulfasalazine has been extensively studied for its therapeutic effects in various inflammatory diseases. It has been shown to have anti-inflammatory, immunomodulatory, and antioxidant properties. Sulfasalazine has also been studied for its potential use in the treatment of other diseases such as multiple sclerosis and Parkinson's disease.
作用機序
The exact mechanism of action of sulfasalazine is not fully understood. However, it is believed that sulfasalazine exerts its therapeutic effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). Sulfasalazine also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
Sulfasalazine has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Sulfasalazine has also been shown to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which play a key role in the recruitment of inflammatory cells to the site of inflammation.
実験室実験の利点と制限
Sulfasalazine has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied for its therapeutic effects in various inflammatory diseases, making it a well-established tool for research. However, sulfasalazine has some limitations for lab experiments. It has a relatively short half-life, which may require frequent dosing in in vitro experiments. Sulfasalazine is also known to have some cytotoxic effects, which may limit its use in certain cell types.
将来の方向性
There are several future directions for research on sulfasalazine. One area of research is the development of new derivatives of sulfasalazine that may have improved therapeutic properties. Another area of research is the use of sulfasalazine in combination with other drugs for the treatment of inflammatory diseases. Finally, there is a need for further research on the mechanism of action of sulfasalazine, which may lead to the development of more effective therapies for inflammatory diseases.
合成法
Sulfasalazine is synthesized by the reaction of 5-aminosalicylic acid with sulfapyridine in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is a yellow-orange powder that is soluble in water.
特性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-ethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-5-16-8-9(7-13-16)20(17,18)15-11-6-10(19-14-11)12(2,3)4/h6-8H,5H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKCSRWVXLYDAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-ethyl-1H-pyrazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B5294888.png)
![ethyl 3-amino-2-(3-pyridinyl)thieno[2,3-b]pyridine-6-carboxylate](/img/structure/B5294896.png)


![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5294909.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5294921.png)
![5-ethyl-8-methoxy-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5294934.png)


![2-tert-butyl-6-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5294960.png)
![{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5294965.png)

![7-{2-[5,7-dibromo-3-(4-morpholinyl)-1-benzofuran-2(3H)-ylidene]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B5294979.png)